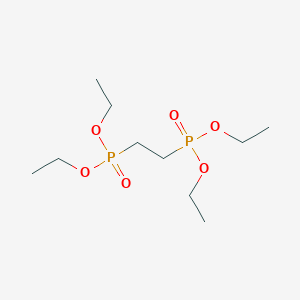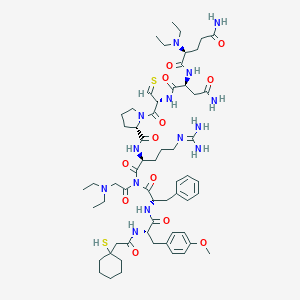
Chlorhydrate de trans-2-aminocyclopentanol
Vue d'ensemble
Description
trans-2-Aminocyclopentanol hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with an amino group and a hydroxyl group in a trans configuration, which is further processed into its hydrochloride salt form for enhanced stability and reactivity in certain conditions.
Synthesis Analysis
The synthesis of trans-2-aminocyclopentanol derivatives has been achieved through a chemoenzymatic protocol, which involves the synthesis of a racemic precursor followed by enzymatic resolution. Specifically, the racemic trans-2-(diallylamino)cyclopentanol is resolved using Burkholderia cepacia lipase, yielding enantiopure compounds. These compounds can then undergo further chemical transformations through protection-deprotection reactions to yield a variety of derivatives .
Molecular Structure Analysis
The molecular structure of trans-2-aminocyclopentanol hydrochloride is characterized by the presence of a cyclopentane ring, which is a five-membered ring, bearing an amino group (NH2) and a hydroxyl group (OH) in a trans configuration relative to each other. This spatial arrangement is crucial for the compound's reactivity and its interaction with other molecules. The hydrochloride salt form is likely to enhance its solubility in polar solvents and may affect its reactivity in certain chemical reactions.
Chemical Reactions Analysis
trans-2-Aminocyclopentanol has been shown to react with formaldehyde to yield specific isomers of NN'-methanoperhydrocycloalkano[d,i][1,6,3,8]dioxadiazecines. This reaction is indicative of the compound's ability to undergo condensation reactions, which can be useful in the synthesis of heterocyclic compounds. The reaction outcome is influenced by the ring strain associated with the cyclopentane ring .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of trans-2-aminocyclopentanol hydrochloride are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The presence of both an amino group and a hydroxyl group suggests that the compound would exhibit both basic and acidic properties, respectively. The hydrochloride form would likely be more soluble in water and other polar solvents compared to the free base due to the ionic nature of the salt.
Case Studies and Applications
Although no direct case studies were provided, the synthesis and properties of trans-2-aminocyclopentanol hydrochloride suggest its potential utility in the preparation of antidotes for anticholinesterase poisoning, as similar structures have been synthesized for this purpose . Additionally, the compound's derivatives could find applications in the synthesis of biologically active molecules, such as those discussed in the context of 2-aminocyclopentanecarboxylic acid and its role in antibiotic and peptide synthesis .
Applications De Recherche Scientifique
Pharmacologie
Inhibition de la cholinestérase : Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de la cholinestérase. La forme cis du chlorhydrate de 2-aminocyclopentanol a montré un potentiel inhibiteur plus élevé, ce qui est important dans le contexte du traitement de maladies comme la maladie d'Alzheimer .
Synthèse organique
Synthèse énantiosélective : Le composé est utilisé dans la synthèse énantiosélective d'alcools trans-1,2-amino protégés. Ce processus est facilité par un catalyseur oligomérique (salen)Co-OTf, qui est crucial pour la production de formes énantiopures de chlorhydrates de 2-aminocycloalkanol .
Chimie médicinale
Intermédiaire de synthèse : Il sert d'intermédiaire dans la synthèse de carboxamides de trans-hydroxycyclopentyle, qui sont précieux dans le développement de nouveaux médicaments .
Biochimie
Étude des réactions enzymatiques : Le rôle du composé en tant qu'aminocyclanol en fait un sujet d'intérêt dans l'étude des réactions et des voies enzymatiques, en particulier celles impliquant les cholinestérases .
Génie chimique
Développement de procédés : Sa capacité à être produit à l'échelle multigramme via un protocole d'addition de carbamate en fait un composé important dans le génie des procédés et le développement de procédés chimiques évolutifs .
Science des matériaux
Développement de catalyseurs : La synthèse du composé implique l'utilisation d'un catalyseur (salen)Co-OTf, ce qui a des implications pour le développement de nouveaux matériaux et catalyseurs en science des matériaux .
Sciences de l'environnement
Études d'impact environnemental : Bien que des applications spécifiques en science de l'environnement ne soient pas directement mentionnées, la synthèse du composé et son utilisation dans divers domaines impliquent la nécessité d'études d'impact environnemental pour garantir des pratiques sûres et durables .
Chimie analytique
Développement de méthodes : Le composé peut être utilisé pour développer de nouvelles méthodes analytiques pour la détection et la quantification d'aminocyclanols et de composés apparentés dans divers échantillons .
Mécanisme D'action
Mode of Action
It’s known that it can act as a potent GPR88 receptor agonist . This means it binds to the GPR88 receptor and activates it, which can lead to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its potential to act as a GPR88 receptor agonist, it may have a range of effects depending on the specific cellular context .
Propriétés
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68327-11-7 | |
| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)




